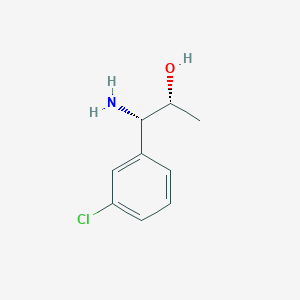
N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide is a complex organic compound that features a thiazole ring, a pyrazine ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For instance, the thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The thiazole and pyrazine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C15H22N6O2S2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[6-[(5-methyl-1,3-thiazol-2-yl)amino]pyrazin-2-yl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C15H22N6O2S2/c1-11-8-17-15(24-11)19-14-10-16-9-13(18-14)12-4-6-21(7-5-12)25(22,23)20(2)3/h8-10,12H,4-7H2,1-3H3,(H,17,18,19) |
Clave InChI |
FGZYNZWSAGXAPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)NC2=NC(=CN=C2)C3CCN(CC3)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)
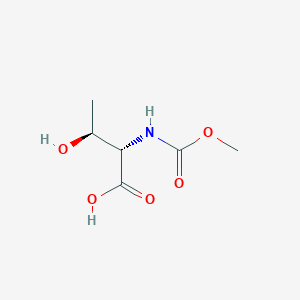
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236768.png)
![4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15236777.png)
![(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236782.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl](/img/structure/B15236787.png)
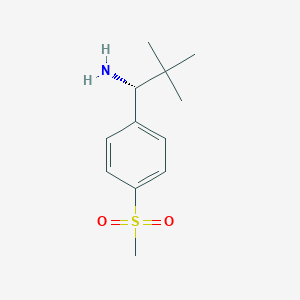
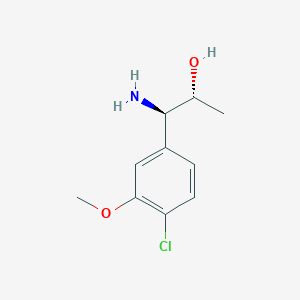
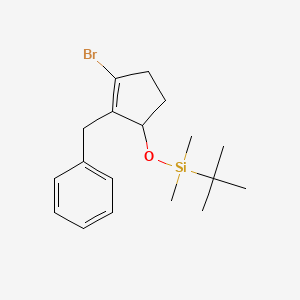


![Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate](/img/structure/B15236823.png)

